2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, along with a thioether linkage to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of the cyano, methoxyphenyl, and phenyl groups through various substitution reactions. The final step involves the formation of the thioether linkage and the acetamide moiety under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include the purification of intermediates and the final product through techniques like recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents are employed under specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide: shares similarities with other pyridine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and methoxy groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide , also known by its CAS number 332053-67-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C27H19N3O5S with a molecular weight of approximately 497.52 g/mol. The structure features a pyridine ring substituted with cyano and methoxy groups, as well as a thioether linkage to an acetamide moiety.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
PC-3 (Prostate Cancer) | 15.3 | G2/M phase arrest |
Anti-inflammatory Activity
In silico molecular docking studies suggest that this compound may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX) , which is implicated in inflammatory processes. The binding affinity was superior to that of traditional anti-inflammatory drugs like Celecoxib, indicating a potential for development as a therapeutic agent for inflammatory diseases.
The compound's mechanism involves several key interactions at the molecular level:
- Binding to Enzymes : It forms hydrogen bonds with critical amino acids in the active site of 5-LOX.
- Inhibition of Pro-inflammatory Mediators : By inhibiting 5-LOX, it reduces the synthesis of leukotrienes, which are potent mediators of inflammation.
Study on Insecticidal Activity
A recent study evaluated the compound's efficacy as an insecticide against Aphis craccivora (cowpea aphid). The results showed promising insecticidal activity comparable to established insecticides like acetamiprid.
Insecticide | Concentration (ppm) | Mortality Rate (%) |
---|---|---|
Compound Under Study | 100 | 85 |
Acetamiprid | 100 | 90 |
Properties
Molecular Formula |
C29H25N3O2S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H25N3O2S/c1-19-8-7-11-26(20(19)2)31-28(33)18-35-29-25(17-30)24(21-12-14-23(34-3)15-13-21)16-27(32-29)22-9-5-4-6-10-22/h4-16H,18H2,1-3H3,(H,31,33) |
InChI Key |
CUIJAUMVNUYBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N)C |
Origin of Product |
United States |
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